molecular formula C22H22N4O2 B11362971 4-[(4-methylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one

4-[(4-methylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one

Cat. No.: B11362971
M. Wt: 374.4 g/mol
InChI Key: LOFAQJRSXRSNKF-UHFFFAOYSA-N
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Description

4-(4-METHYLPIPERAZINE-1-CARBONYL)-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a piperazine ring, a pyridazine ring, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-METHYLPIPERAZINE-1-CARBONYL)-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid with thionyl chloride to form an acyl chloride intermediate, which then reacts with 1-methylpiperazine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(4-METHYLPIPERAZINE-1-CARBONYL)-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyridazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, triethylamine, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(4-METHYLPIPERAZINE-1-CARBONYL)-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-METHYLPIPERAZINE-1-CARBONYL)-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets. The piperazine and pyridazine rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-METHYLPIPERAZINE-1-CARBONYL)-5,6-DIPHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its combination of piperazine, pyridazine, and phenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

5-(4-methylpiperazine-1-carbonyl)-3,4-diphenyl-1H-pyridazin-6-one

InChI

InChI=1S/C22H22N4O2/c1-25-12-14-26(15-13-25)22(28)19-18(16-8-4-2-5-9-16)20(23-24-21(19)27)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3,(H,24,27)

InChI Key

LOFAQJRSXRSNKF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C(=NNC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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